molecular formula C13H13NO2 B2755516 (3-Methoxyphenyl)(pyridin-4-yl)methanol CAS No. 78815-49-3

(3-Methoxyphenyl)(pyridin-4-yl)methanol

Cat. No.: B2755516
CAS No.: 78815-49-3
M. Wt: 215.252
InChI Key: NQSVTSGCCQLKHQ-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(pyridin-4-yl)methanol is a chemical compound of interest in scientific research and development, particularly in the fields of medicinal chemistry and organic synthesis. It features a central methanol group bridging a 3-methoxyphenyl ring and a pyridin-4-yl ring, a structural motif seen in compounds that are often investigated for their potential biological activity . This dual aromatic system makes it a valuable building block (synthon) for the creation of more complex molecules, such as those explored in pharmaceutical research . Researchers may utilize this compound as a precursor or intermediate in the synthesis of potential drug candidates. The presence of the pyridine ring, a common heterocycle in pharmacology, can contribute to molecular interactions with biological targets, while the methoxyphenyl group can influence the compound's lipophilicity and overall pharmacokinetic properties . The compound is provided with guaranteed high purity and consistency. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

(3-methoxyphenyl)-pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10/h2-9,13,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSVTSGCCQLKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(pyridin-4-yl)methanol typically involves the reaction of 3-methoxybenzaldehyde with 4-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reduction step can be performed using sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods

While specific industrial production methods for (3-Methoxyphenyl)(pyridin-4-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(pyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of (3-methoxyphenyl)(pyridin-4-yl)ketone.

    Reduction: Formation of (3-methoxyphenyl)(pyridin-4-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxyphenyl)(pyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of structurally related compounds highlights key differences in substituents, molecular weight, and functional groups (Table 1):

Compound Molecular Formula Molecular Weight Key Substituents Key Properties
(3-Methoxyphenyl)(pyridin-4-yl)methanol C₁₃H₁₃NO₂ 215.25 g/mol 3-Methoxyphenyl, pyridin-4-yl, –CH₂OH Polar due to –OH; π-π stacking from aromatic rings
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol () C₁₄H₁₅N₃O 241.29 g/mol Pyrazole core, 4-methylphenyl, pyridin-3-yl Enhanced rigidity from pyrazole; potential for H-bonding via –OH and pyridine
(2-(Trifluoromethyl)pyridin-4-yl)methanol () C₇H₆F₃NO 177.12 g/mol Pyridin-4-yl, –CF₃, –CH₂OH High electronegativity from –CF₃; increased lipophilicity
(3S,4R)-4-(4-Fluorophenyl)piperidin-3-ylmethanol () C₁₂H₁₆FNO 209.26 g/mol Piperidine core, 4-fluorophenyl Chiral center; potential CNS activity due to fluorophenyl group

Key Observations :

  • Electronic Effects: The –CF₃ group in (2-(trifluoromethyl)pyridin-4-yl)methanol increases electron-withdrawing character, contrasting with the electron-donating –OCH₃ in the target compound .
  • Ring Systems : Pyrazole derivatives () exhibit planar rigidity, while piperidine-based compounds () offer conformational flexibility .
Physicochemical Properties
  • Solubility : The target compound’s –OH group enhances water solubility compared to –CF₃-containing analogs .
  • Melting Points : Pyrazole derivatives () exhibit higher melting points (>200°C) due to crystallinity, whereas aliphatic alcohols (e.g., ) melt at lower temperatures .

Biological Activity

(3-Methoxyphenyl)(pyridin-4-yl)methanol, with the CAS number 78815-49-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy-substituted phenyl group attached to a pyridine ring via a methanol moiety. This structure is notable for its potential interactions with various biological targets due to the presence of both aromatic and heterocyclic components.

PropertyValue
Molecular FormulaC12H13N1O2
Molecular Weight203.24 g/mol
IUPAC Name(3-Methoxyphenyl)(pyridin-4-yl)methanol
CAS Number78815-49-3

The biological activity of (3-Methoxyphenyl)(pyridin-4-yl)methanol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : The compound can influence pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and growth.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (3-Methoxyphenyl)(pyridin-4-yl)methanol. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells.

A study conducted on multiple cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects:

Cell Line% InhibitionIC50 (µM)
MDA-MB-468 (Breast)84.83%1.5
PC-3 (Prostate)78.32%2.0
HCT116 (Colon)75.00%2.5

These results indicate that (3-Methoxyphenyl)(pyridin-4-yl)methanol could be a lead compound for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, (3-Methoxyphenyl)(pyridin-4-yl)methanol has also been evaluated for antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that the compound possesses potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Case Studies

  • Anticancer Study : A recent investigation assessed the effects of (3-Methoxyphenyl)(pyridin-4-yl)methanol on breast cancer cell lines. The study found that treatment with the compound led to increased apoptosis and decreased cell viability, indicating its potential as an effective anticancer agent.
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against common bacterial strains isolated from patients with infections. The results showed significant inhibition, suggesting that it could be developed into a therapeutic option for treating bacterial infections.

Q & A

Basic: What are the most reliable synthetic routes for (3-Methoxyphenyl)(pyridin-4-yl)methanol, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic addition or cross-coupling reactions. Key methods include:

  • Grignard Reaction : Reacting 3-methoxybenzaldehyde with pyridin-4-ylmagnesium bromide, followed by quenching with methanol .
  • Condensation Reactions : Using catalytic acid/base conditions to couple 3-methoxyphenyl and pyridinyl precursors .
    Optimization Tips :
  • Control temperature (e.g., reflux in methanol for 5–28 hours as in ).
  • Use inert atmospheres to prevent oxidation of the alcohol group.
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry.

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm the hydroxymethyl group (-CH2_2OH) and aromatic substituents (e.g., pyridine and methoxyphenyl signals) .
    • IR : O-H stretch (~3200–3600 cm1^{-1}) and aromatic C=C/C-N vibrations .
  • Crystallography :
    • Use X-ray diffraction with SHELX software (e.g., SHELXL for refinement) to resolve bond angles and stereochemistry . Example: A related hydrochloride salt (CID 45599154) was characterized via this method .

Basic: What biological activities have been reported for structurally similar compounds?

Answer:
While direct data for this compound is limited, analogs show:

  • Antimicrobial Activity : Pyridine-methanol derivatives inhibit bacterial growth (e.g., MIC values for related compounds in ).
  • Enzyme Interactions : Hydroxymethyl groups enhance binding to targets like kinases or oxidoreductases .
  • Neuroactive Potential : Piperidine-pyridine derivatives exhibit receptor modulation (e.g., antidepressant effects in ).

Advanced: How can synthetic challenges (e.g., low yield, regioselectivity) be addressed?

Answer:

  • Low Yield : Optimize solvent polarity (e.g., DMF for polar intermediates) and use catalysts (e.g., Pd for cross-couplings) .
  • Regioselectivity : Employ directing groups (e.g., methoxy groups in electrophilic substitution) .
  • Byproduct Formation : Purify via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Advanced: How do substituents influence the compound’s bioactivity?

Answer:
Structure-Activity Relationship (SAR) Insights :

Substituent ModificationObserved EffectReference
Methoxy Position (para vs. meta)Alters lipophilicity and receptor binding
Pyridine vs. Piperidine Changes hydrogen-bonding capacity and solubility
Fluorine Addition Enhances metabolic stability and membrane permeability

Advanced: How can crystallography resolve stereochemical ambiguities in this compound?

Answer:

  • Enantiomer Separation : Use chiral columns (HPLC) or resolve via diastereomeric salt formation (e.g., tartaric acid derivatives) .
  • SHELX Refinement : Analyze Flack parameters to assign absolute configuration in crystal structures . Example: The (R)-enantiomer of a related compound was confirmed this way .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
  • Validate Purity : Characterize compounds via HPLC (>95% purity) to exclude batch variability .
  • Meta-Analysis : Compare data across analogs (e.g., MIC discrepancies in ) to identify trends.

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